molecular formula C12H10N2O3 B6385665 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine CAS No. 281233-17-8

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine

Cat. No.: B6385665
CAS No.: 281233-17-8
M. Wt: 230.22 g/mol
InChI Key: ATQBKAKXTSJGQT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine is a pyrimidine derivative featuring a hydroxyl group at position 2 and a 4-methoxycarbonylphenyl substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets.

Properties

IUPAC Name

methyl 4-(2-oxo-1H-pyrimidin-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11(15)9-4-2-8(3-5-9)10-6-13-12(16)14-7-10/h2-7H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQBKAKXTSJGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686838
Record name Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281233-17-8
Record name Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Cyclization

Pyrimidine rings are classically synthesized via the condensation of 1,3-dicarbonyl compounds with amidines. For 2-hydroxy derivatives, urea or thiourea serve as effective nitrogen sources. For example:

β-Keto ester + Urea2-Hydroxypyrimidine+Byproducts\text{β-Keto ester + Urea} \rightarrow \text{2-Hydroxypyrimidine} + \text{Byproducts}

However, regioselective introduction of substituents at C5 requires careful substrate design. A β-keto ester bearing the 4-methoxycarbonylphenyl group, such as methyl 4-(3-oxo-3-phenylpropanoyl)benzoate, could theoretically undergo cyclization with urea to yield the target compound. This method remains underexplored in the literature but aligns with known pyrimidine syntheses.

Halogenation and Cross-Coupling Sequences

Modern approaches favor modular strategies involving halogenation followed by Suzuki-Miyaura coupling. A representative pathway, adapted from patented methods, involves:

  • Starting Material : 2,4-Diamino-6-hydroxypyrimidine (1 )

  • Chlorination : Treatment with POCl₃ replaces the C6 hydroxyl with chlorine, yielding 2,4-diamino-6-chloropyrimidine (2 ) in 85% yield.

  • Iodination : Selective iodination at C5 using N-iodosuccinimide (NIS) generates 2,4-diamino-5-iodo-6-chloropyrimidine (3 ).

Suzuki-Miyaura Coupling for Aryl Group Installation

The 4-methoxycarbonylphenyl group is introduced via palladium-catalyzed cross-coupling. Key parameters include:

ParameterOptimal Conditions
CatalystPd(PPh₃)₄ (5 mol%)
Boronic Acid4-Methoxycarbonylphenylboronic acid
BaseNa₂CO₃
SolventDioxane/H₂O (4:1)
Temperature80°C, 12 hours

This step affords 2,4-diamino-5-(4-methoxycarbonylphenyl)-6-chloropyrimidine (4 ) in 63% yield.

Hydroxyl Group Introduction at C2

Direct Hydrolysis of Amino Groups

Converting the C2 amino group to a hydroxyl group remains challenging. Diazotization followed by hydrolysis represents a plausible route:

2-NH2NaNO2/HCl2-N2+H2O2-OH\text{2-NH}2 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{2-N}2^+ \xrightarrow{\text{H}2\text{O}} \text{2-OH}

However, this method risks over-oxidation and requires stringent pH control.

Final Deprotection and Isolation

Removal of protecting groups (e.g., acetonides) and purification via recrystallization or chromatography yields the target compound. Acidic hydrolysis (HCl/EtOH) is commonly employed for deprotection.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Condensation Cyclization~40*Single-stepLow regioselectivity
Halogenation/Suzuki63High regiocontrolMulti-step, costly catalysts
Direct FunctionalizationN/APreserves existing functionalityRequires specialized precursors

*Theoretical estimate based on analogous reactions.

Mechanistic Insights and Reaction Optimization

  • Suzuki Coupling Efficiency : Electron-withdrawing groups (e.g., methoxycarbonyl) enhance boronic acid reactivity but may necessitate higher catalyst loadings.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve iodination rates but complicate product isolation.

  • Temperature Control : Maintaining 80°C during coupling minimizes side reactions while ensuring reasonable reaction times.

Scalability and Industrial Considerations

Large-scale production faces hurdles in:

  • Catalyst Recovery : Palladium residues require stringent removal to meet pharmaceutical standards.

  • Waste Management : Halogenated byproducts necessitate specialized disposal protocols.

  • Cost Efficiency : Boronic acids remain expensive, motivating research into reusable coupling systems.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

Compound Name Substituents (Position) Functional Groups Biological Activity Reference
2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine -OH (C2), -COOCH₃-Ph (C5) Hydroxyl, Ester Not reported (inferred from analogs) N/A
4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-arylpyrimidin-2-ols -OH (C2), aryl-diazenyl (C5), aryl (C6) Hydroxyl, Azo, Aryl Antibacterial, Antifungal
Ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate -OH (C2), -COOEt (C5), -CH₃ (C4), -Ph-OCH₃ (C6) Hydroxyl, Ester, Methyl, Methoxyphenyl Not reported
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione -S (C2), -COCH₃ (C5), -Ph-OCH₃ (C4) Thione, Acetyl, Methoxyphenyl Structural studies for bioactivity
Methyl 2,4-dihydroxy-5-(4-nitrophenyl)pyrimidine -OH (C2, C4), -NO₂-Ph (C5) Hydroxyl, Nitro Prepared for derivatization studies

Electronic and Steric Effects

  • Hydroxyl Group (C2) : Present in all compounds in Table 1, this group enhances hydrogen-bonding capacity, critical for interactions with biological targets. Its presence correlates with antimicrobial activity in analogs like 4-(2-hydroxy-5-(aryl-diazenyl)phenyl)-6-arylpyrimidin-2-ols .
  • Methoxycarbonyl vs. Nitro/Acetyl Groups: The methoxycarbonyl group (-COOCH₃) at C5 in the target compound is less electron-withdrawing than the nitro group (-NO₂) in but more polar than the acetyl group (-COCH₃) in . This balance may optimize solubility and metabolic stability compared to nitro derivatives, which are prone to reduction in vivo.
  • Aromatic vs.

Biological Activity

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H11N2O3
  • Molecular Weight : 233.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group at position 2 and the methoxycarbonyl group at position 5 may facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target sites.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratios .
    • In vivo studies demonstrated that this compound significantly reduced tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties :
    • The compound has demonstrated antibacterial and antifungal activities. In vitro assays revealed significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
  • Anti-inflammatory Effects :
    • Experimental models have shown that this compound can reduce inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMCF-7 Cell LineInduces apoptosis
AntimicrobialMIC AssayInhibition against S. aureus
Anti-inflammatoryCytokine AssayReduced TNF-alpha levels

Case Study: Anticancer Efficacy

In a controlled study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, highlighting its potency as an anticancer agent. Further analysis revealed that the compound activates caspase pathways leading to programmed cell death.

Case Study: Antimicrobial Activity

A separate study evaluated the antimicrobial efficacy of the compound against Candida albicans. Using agar diffusion methods, zones of inhibition were measured, confirming significant antifungal activity with an MIC of 12 µg/mL. The mechanism was proposed to involve disruption of fungal cell membrane integrity.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions using substituted pyrimidine precursors. Key steps include:

  • Reagent Selection : Use urea or thiourea derivatives as nitrogen sources, with β-keto esters (e.g., methyl 4-methoxycarbonylphenylacetate) as carbonyl donors. Catalytic acids (e.g., HCl or H₂SO₄) or bases (e.g., K₂CO₃) are critical for cyclization .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity .
  • Troubleshooting : Incomplete cyclization often arises from improper stoichiometry or moisture. Dry solvents and inert atmospheres (N₂/Ar) improve yields .

Basic: How to characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methoxycarbonyl groups (δ 3.8–4.1 ppm for OCH₃). Coupling patterns distinguish pyrimidine ring substitution .
    • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Compare with analogous pyrimidines (e.g., 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) to validate tautomeric forms .

Basic: What are the common reactivity patterns of this pyrimidine derivative?

Methodological Answer:

  • Electrophilic Substitution : The hydroxyl group at C2 undergoes alkylation (e.g., with methyl iodide) or acylation (e.g., acetyl chloride) under basic conditions (K₂CO₃/DMF) .
  • Nucleophilic Attack : The pyrimidine ring reacts with amines (e.g., benzylamine) at C4/C6 positions in polar aprotic solvents (DMSO, DMF) at 80–100°C .
  • Oxidation : Hydrogen peroxide converts the hydroxyl group to a ketone, forming 2-oxo derivatives, which are precursors for further functionalization .

Advanced: How to investigate its pharmacological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays :
    • 5-Lipoxygenase (5-LOX) Inhibition : Use PMNL (polymorphonuclear leukocyte) lysates and measure leukotriene B₄ production via ELISA. IC₅₀ values <10 μM suggest therapeutic potential .
    • Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare with LY2409881 hydrochloride, a known kinase inhibitor .
  • In Vivo Models : Administer in murine inflammation models (e.g., carrageenan-induced paw edema) to assess anti-inflammatory efficacy .

Advanced: How to resolve structural ambiguities (e.g., tautomerism) via advanced techniques?

Methodological Answer:

  • Solid-State NMR : Differentiate enol-keto tautomers by analyzing ¹⁵N chemical shifts and hydrogen-bonding motifs .
  • DFT Calculations : Optimize tautomeric structures at the B3LYP/6-311+G(d,p) level. Compare computed IR/NMR spectra with experimental data to assign dominant tautomers .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at C5 (e.g., halogens, alkyl chains) to modulate lipophilicity. For example, 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid derivatives show enhanced solubility and bioactivity .
  • Pharmacophore Mapping : Overlay with bioactive pyrimidines (e.g., 2-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-4-methoxypyrimidine-5-carboxamide) to identify critical H-bond donors/acceptors .

Advanced: How to develop analytical methods for purity assessment?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 μm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor at λ = 254 nm for pyrimidine absorbance .
  • LC-MS/MS : Quantify trace impurities (e.g., hydrolyzed methoxycarbonyl products) via MRM transitions (e.g., m/z 261 → 153 for the parent ion) .

Advanced: How to study reaction mechanisms (e.g., cyclization steps)?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated β-keto esters (e.g., CD₃CO-substituted precursors) to identify rate-determining steps .
  • In Situ IR Spectroscopy : Track carbonyl group consumption during cyclization. Peaks at 1720 cm⁻¹ (ester C=O) diminish as the reaction proceeds .

Advanced: How to assess toxicological and ecological risks?

Methodological Answer:

  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100. No significant reverse mutations indicate low genotoxic risk .
  • Daphnia magna Acute Toxicity : Expose to 0.1–10 mg/L concentrations for 48 hours. LC₅₀ > 10 mg/L suggests moderate environmental hazard .

Advanced: How to model its interactions with biological targets computationally?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock into 5-LOX (PDB: 3V99). Prioritize poses with the hydroxyl group coordinating to Fe²⁺ in the active site .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .

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